

Application Notes and Protocols for GR103545 in In Vivo Animal Studies

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Compound of Interest

Compound Name: GR103545

Cat. No.: B1241198

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Introduction

GR103545 is a potent and highly selective agonist for the kappa-opioid receptor (KOR). It is the active (-)-enantiomer of the racemic compound GR89696. Primarily utilized in its radiolabeled form, [¹¹C]**GR103545**, it serves as a crucial tool for in vivo imaging of KOR distribution and occupancy in the central nervous system using Positron Emission Tomography (PET). This document provides a comprehensive overview of the reported dosages of **GR103545** and related compounds in animal studies, detailed protocols for conducting representative in vivo experiments, and diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation: In Vivo Dosages

The following tables summarize the quantitative data on the dosages of **GR103545**, its racemic parent compound GR89696, and other common KOR agonists used in various in vivo animal studies.

Table 1: Dosages of **GR103545** and its Racemic Precursor (GR89696) in In Vivo Studies

Compound	Animal Model	Application	Route of Administration	Dosage Range	Key Findings
[¹¹ C]GR1035 45	Rhesus Monkey	PET Imaging	Intravenous (IV)	0.042 ± 0.014 µg/kg (baseline); 0.16 - 0.3 µg/kg (self-blocking)	Successful in vivo estimation of Bmax and Kd. A tracer dose of 0.02 µg/kg was proposed for human studies.
[¹¹ C]GR1035 45	Baboon	PET Imaging	Intravenous (IV)	Not specified	Excellent brain penetration and uptake kinetics consistent with KOR distribution.
[¹¹ C]GR1035 45	Mouse	PET Imaging	Not specified	Not specified	High affinity for KOR in the brain.[1]
GR89696	Mongolian Gerbil	Neuroprotection (Cerebral Ischemia)	Subcutaneous (s.c.)	3 - 30 µg/kg	Dose-dependent reduction in hippocampal neuronal cell loss.[2]

GR89696	Mouse	Neuroprotecti on (Cerebral Ischemia)	Subcutaneou s (s.c.)	300 µg/kg (repeated)	50% reduction in cerebrocortic al infarct volume.[2]
GR89696	Rat	Neuropathic Pain / Learning	Intrathecal (i.t.)	6 - 30 nmol	Attenuated neuropathic pain and inhibited instrumental learning.[3][4]

Table 2: Dosages of Other Selective Kappa-Opioid Receptor Agonists for Comparative Reference

Compound	Animal Model	Application	Route of Administration	Dosage Range
U-50,488H	Rat	Analgesia	Intrathecal (i.t.)	5 - 35 nmol
U-50,488H	Rat	Behavioral Studies	Intraperitoneal (i.p.)	3.2 - 10 mg/kg
U-50,488H	Mouse	Behavioral Studies	Not specified	3 - 10 mg/kg
U-50,488H	Mouse	Analgesia	Subcutaneous (s.c.)	6.66 - 20 mg/kg
Salvinorin A	Rat	Receptor Occupancy (PET)	Intravenous (IV)	0.01 - 1.8 mg/kg
Salvinorin A	Rat	Behavioral Studies	Intraperitoneal (i.p.)	80 - 640 µg/kg
Salvinorin A	Rat	Behavioral Studies	Subcutaneous (s.c.)	0.001 - 1000 µg/kg
Salvinorin A	Mouse	Histological Studies	Not specified	400 - 6400 µg/kg (chronic)

Experimental Protocols

Protocol 1: Evaluation of the Antinociceptive Effects of GR103545 in a Mouse Model of Acute Pain (Hot Plate Test)

This protocol is a representative example for assessing the pharmacological effects of non-radiolabeled **GR103545**, with dosage selection informed by studies on the parent compound GR89696 and other KOR agonists.

1. Materials and Animals

- **GR103545**

- Vehicle (e.g., sterile saline, 10% DMSO in saline)
- Male C57BL/6 mice (8-10 weeks old)
- Hot plate apparatus (set to 52-55°C)
- Animal scale
- Syringes and needles for administration (e.g., subcutaneous)

2. Animal Handling and Acclimatization

- House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
- Provide ad libitum access to food and water.
- Allow at least one week for acclimatization to the facility before any experimental procedures.
- Handle mice daily for several days leading up to the experiment to minimize stress.

3. Drug Preparation

- On the day of the experiment, prepare a stock solution of **GR103545** in a suitable vehicle.
- Prepare serial dilutions to achieve the desired final doses. Based on the data for GR89696, a starting dose range of 10-300 µg/kg could be explored.
- The final injection volume should be consistent across all animals (e.g., 10 ml/kg).

4. Experimental Procedure

- Baseline Latency:
 - Place each mouse individually on the hot plate and start a timer.
 - Observe the mouse for signs of nociception (e.g., paw licking, jumping).

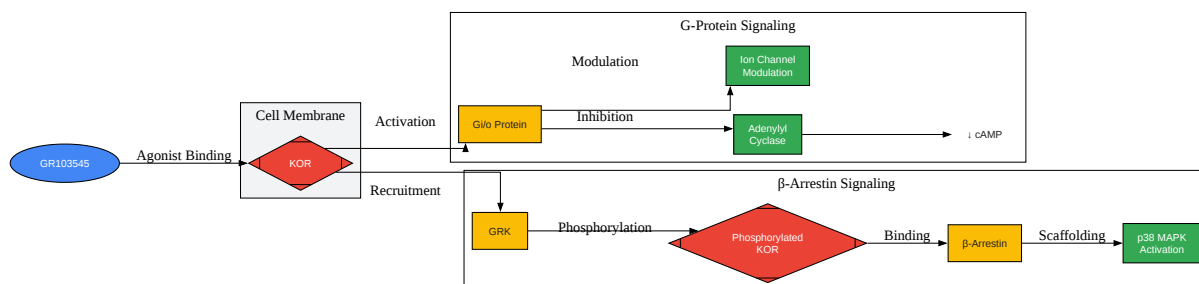
- Record the latency to the first sign of nociception.
- To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds) at which the mouse is removed from the hot plate regardless of its response.
- Allow at least a 30-minute recovery period before drug administration.
- Drug Administration:
 - Divide mice into groups (e.g., vehicle control, and different dose levels of **GR103545**).
 - Administer the vehicle or **GR103545** via the chosen route (e.g., subcutaneous injection).
- Post-Treatment Latency:
 - At a predetermined time after injection (e.g., 30 minutes), place each mouse back on the hot plate and measure the response latency as described for the baseline.
 - Repeat the measurement at several time points (e.g., 60, 90, 120 minutes) to establish a time-course of the drug's effect.

5. Data Analysis

- Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: $\%MPE = [(Post\text{-}drug\text{ latency} - Baseline\text{ latency}) / (Cut\text{-}off\text{ time} - Baseline\text{ latency})] \times 100$
- Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses of **GR103545** with the vehicle control group.
- A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

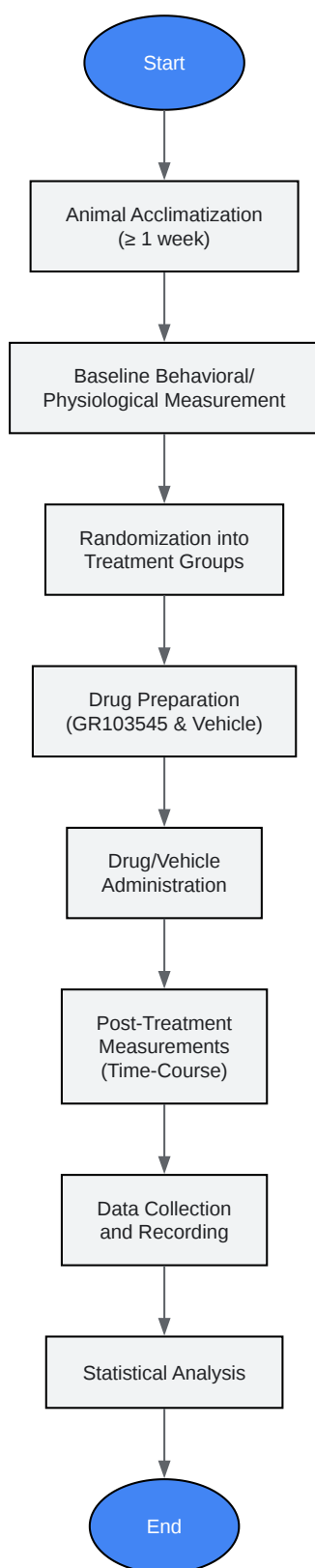
Signaling Pathway of **GR103545** (Kappa-Opioid Receptor Agonist)



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GR103545 activates the KOR, leading to G-protein and β -arrestin mediated signaling pathways.

Experimental Workflow for In Vivo Pharmacological Study



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A generalized workflow for conducting an in vivo pharmacological study with **GR103545**.

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